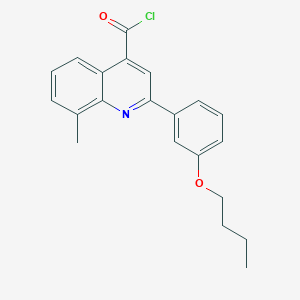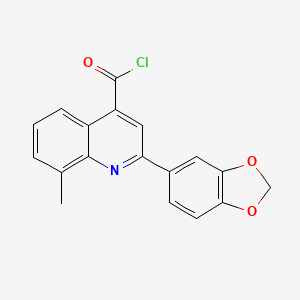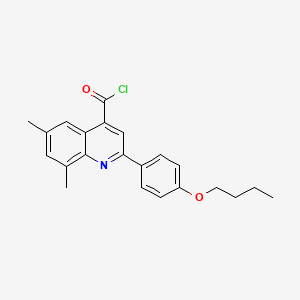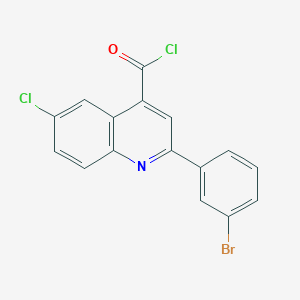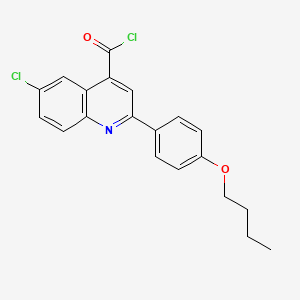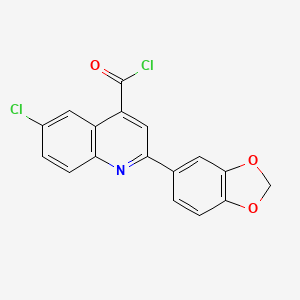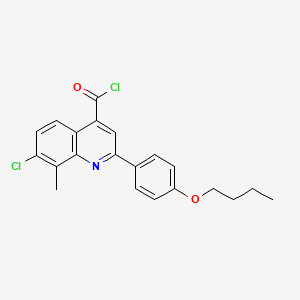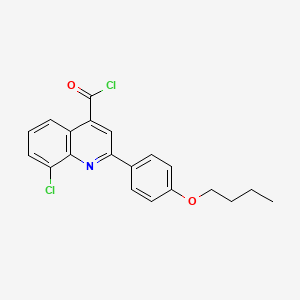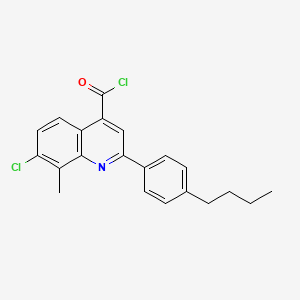![molecular formula C11H12F3N3O B1372926 4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone CAS No. 1183065-10-2](/img/structure/B1372926.png)
4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone
Overview
Description
“4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone” is a compound that has been used in the synthesis of fluorinated polyimides . These polyimides have been shown to have high organo-solubility and excellent thermal properties .
Synthesis Analysis
The compound has been synthesized through traditionally thermally polycondensation with bis [4- (4-amino-2-trifluoromethylphenoxy)phenyl]ether (II) and various commercial aromatic dinahydrides (III a-f) .Molecular Structure Analysis
The molecular structure of this compound includes four rigid benzene rings and three flexible ether linkages in its fluorinated diamine structure .Chemical Reactions Analysis
The compound has been used in the synthesis of fluorinated polyimides, which were synthesized through traditionally thermally polycondensation .Physical and Chemical Properties Analysis
The compound is part of the synthesis of fluorinated polyimides, which have inherent viscosity ranging from 0.88 to 1.24 dL/g . These polyimides also exhibited high organo-solubility in common organic solvents .Scientific Research Applications
Analgesic Activities
4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone and its derivatives have been explored for their analgesic properties. A study by Manoury et al. (1979) synthesized a series of these compounds and found some to be significantly more potent analgesics than reference drugs like glafenine and aminopyrine (Manoury et al., 1979).
Building Blocks for Drug Discovery
The compound's derivatives serve as valuable building blocks in drug discovery. Sánchez-Roselló et al. (2014) described the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, highlighting their role as key components in medicinal chemistry (Sánchez-Roselló et al., 2014).
Insecticide Research
The potential use of these derivatives in insecticide research is notable. Cai et al. (2010) used the compound as a lead for new insecticides, showing certain derivatives' effectiveness against armyworm (Cai et al., 2010).
Allosteric Enhancers of Receptors
Research by Romagnoli et al. (2008) into allosteric enhancers of the A1 adenosine receptor identified derivatives of this compound as significant in this area, showing the influence of substituents on piperazine for allosteric enhancer activity (Romagnoli et al., 2008).
Antibacterial Agents
Patel et al. (2012) synthesized a series of derivatives with potential as antibacterial agents, demonstrating significant inhibition against various bacteria and tuberculosis strains (Patel et al., 2012).
Antimicrobial Activities
Bektaş et al. (2007) explored the antimicrobial activities of new triazole derivatives containing the piperazinone structure, finding some compounds with good or moderate activities against tested microorganisms (Bektaş et al., 2007).
HCV Inhibitors
Kakarla et al. (2014) identified piperazinone derivatives as inhibitors of the HCV nonstructural protein NS4B, contributing significantly to research in hepatitis C treatment (Kakarla et al., 2014).
Pharmaceutical Applications
Abreu et al. (2006) discussed the preparation of new 1,4-diarylsubstituted-2-piperazinones, highlighting their potential application in pharmaceuticals, polymers, and textiles (Abreu et al., 2006).
Anti-Malarial Research
A study on the anti-malarial activity of arylmethyl piperazine derivatives by Cunico et al. (2009) emphasized the importance of certain structural features for generating anti-malarial activity (Cunico et al., 2009).
Soluble Epoxide Hydrolase Inhibitors
Research by Thalji et al. (2013) on piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, derived from piperazinone, provided insights for in vivo investigations in various disease models (Thalji et al., 2013).
Platelet Aggregation Inhibitors
Valdivielso et al. (2014) synthesized a series of Phe-Gly dipeptide-derived piperazinones as inhibitors of platelet aggregation, although they found no activity in their biological evaluation (Valdivielso et al., 2014).
Anticancer Activity
Pitucha et al. (2005) screened aminomethylated derivatives of 1,2,4-triazoline-5-thione for their antibacterial activities, contributing to cancer research (Pitucha et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone are the intracellular lipid-binding proteins CRABP2 and FABP5 . These proteins play a crucial role in the regulation of cellular processes such as proliferation, invasion, and migration .
Mode of Action
The compound interacts with its targets, leading to changes in their expression levels. Specifically, it has been found to upregulate the expression of CRABP2 and downregulate the expression of FABP5 . This independent regulation of CRABP2 and FABP5 is a key aspect of the compound’s mode of action .
Biochemical Pathways
The compound affects the biochemical pathways associated with CRABP2 and FABP5. The upregulation of CRABP2 can inhibit the proliferation of certain cells . On the other hand, the downregulation of FABP5 can inhibit the invasion and migration of cells . The downstream effects of these changes include alterations in cellular processes such as proliferation, invasion, and migration .
Pharmacokinetics
It is known that the compound has a strong inhibitory effect on proliferation, particularly in cells where crabp2 and fabp5 are highly expressed . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.
Result of Action
The result of the compound’s action is a decrease in the proliferation, invasion, and migration of certain cells . This is achieved through the upregulation of CRABP2 and the downregulation of FABP5 . These changes in gene expression lead to alterations in cellular processes, potentially making the compound a useful tool in the treatment of conditions characterized by abnormal cell proliferation, invasion, and migration .
Biochemical Analysis
Biochemical Properties
4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, modulating their activity and function. For instance, it has been shown to inhibit the proliferation, invasion, and migration of breast cancer cells by independently regulating cellular retinoic acid-binding protein 2 (CRABP2) and fatty acid-binding protein 5 (FABP5) . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, the compound has been observed to inhibit cell proliferation and induce differentiation . This suggests that this compound can alter cellular behavior, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to regulate CRABP2 and FABP5 independently is a key aspect of its molecular mechanism . These interactions result in the modulation of cellular processes, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained inhibition of cancer cell proliferation . Understanding these temporal effects is crucial for optimizing its use in research and therapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Determining the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to modulate fatty acid metabolism through its interaction with FABP5 is a notable example . These interactions highlight the compound’s potential impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic use .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s effectiveness in modulating cellular processes .
Properties
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)8-5-7(15)1-2-9(8)17-4-3-16-10(18)6-17/h1-2,5H,3-4,6,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGHCJFTAUWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372843.png)
![5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372844.png)
